Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate
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Overview
Description
Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[44]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a benzylamine derivative with a spirocyclic ketone under controlled conditions to form the desired spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and benzyl derivatives, such as:
- Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate
- (5S,7S,8S)-8-{[(Benzyloxy)carbonyl]amino}-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid .
Uniqueness
What sets Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H27N3O4 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
benzyl 4-(phenylmethoxycarbonylamino)-2,7-diazaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C23H27N3O4/c27-21(29-14-18-7-3-1-4-8-18)25-20-13-26(17-23(20)11-12-24-16-23)22(28)30-15-19-9-5-2-6-10-19/h1-10,20,24H,11-17H2,(H,25,27) |
InChI Key |
MJWKOCHOKMWESH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CN(CC2NC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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